molecular formula C13H12ClNO2 B100156 1-Benzyl-3-carboxypyridinium chloride CAS No. 16214-98-5

1-Benzyl-3-carboxypyridinium chloride

Cat. No.: B100156
CAS No.: 16214-98-5
M. Wt: 249.69 g/mol
InChI Key: VSRWCQJUAYPITR-UHFFFAOYSA-N
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Description

1-Benzyl-3-carboxypyridinium chloride is an organic compound with the molecular formula C13H12ClNO2 It is a derivative of pyridine, where the nitrogen atom in the pyridine ring is bonded to a benzyl group and a carboxyl group, forming a pyridinium salt

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-carboxypyridinium chloride can be synthesized through several methods. One common approach involves the reaction of 3-carboxypyridine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated by crystallization or extraction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-carboxypyridinium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the pyridinium salt to its corresponding pyridine derivative.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the pyridinium ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium methoxide or other nucleophiles can be employed under mild to moderate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce pyridine derivatives.

Scientific Research Applications

1-Benzyl-3-carboxypyridinium chloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium salts and other nitrogen-containing compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-carboxypyridinium chloride involves its interaction with molecular targets such as enzymes and receptors. The benzyl group and the carboxyl group play crucial roles in binding to these targets, leading to various biological effects. The compound may inhibit or activate specific pathways, depending on the context of its use.

Comparison with Similar Compounds

    1-Benzyl-3-carbamoylpyridinium chloride: This compound is similar in structure but contains a carbamoyl group instead of a carboxyl group.

    1-Benzyl-4-carboxypyridinium chloride: This isomer has the carboxyl group at the 4-position of the pyridine ring.

    1-Benzyl-3-hydroxypyridinium chloride: This derivative contains a hydroxyl group instead of a carboxyl group.

Uniqueness: 1-Benzyl-3-carboxypyridinium chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-benzylpyridin-1-ium-3-carboxylic acid;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2.ClH/c15-13(16)12-7-4-8-14(10-12)9-11-5-2-1-3-6-11;/h1-8,10H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRWCQJUAYPITR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CC=CC(=C2)C(=O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30884875
Record name 1-Benzyl-3-carboxypyridinium chloride
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Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16214-98-5
Record name Pyridinium, 3-carboxy-1-(phenylmethyl)-, chloride (1:1)
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Record name Pyridinium, 3-carboxy-1-(phenylmethyl)-, chloride (1:1)
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Record name 1-Benzyl-3-carboxypyridinium chloride
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Record name Pyridinium, 3-carboxy-1-(phenylmethyl)-, chloride (1:1)
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Record name 1-Benzyl-3-carboxypyridinium chloride
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Record name 1-benzyl-3-carboxypyridinium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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